molecular formula C10H14Cl3NO B2485242 [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride CAS No. 1593-54-0

[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride

Cat. No.: B2485242
CAS No.: 1593-54-0
M. Wt: 270.58
InChI Key: RISMTVUERDEIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride is a chemical compound with the molecular formula C10H14Cl3NO and a molecular weight of 270.58326 . It is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

    Target of action

    2,4-Dichlorophenoxyacetic acid is a systemic herbicide that primarily targets broadleaf weeds .

    Mode of action

    It works by causing uncontrolled growth in the weeds, leading to their death. Most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

    Result of action

    The primary result of the action of this compound is the death of broadleaf weeds due to uncontrolled growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with dimethylamine to produce [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,4-Dichlorophenoxy)ethyl]amine hydrochloride
  • [2-(2,4-Dichlorophenoxy)ethyl]trimethylamine hydrochloride
  • [2-(2,4-Dichlorophenoxy)ethyl]diethylamine hydrochloride

Uniqueness

Compared to similar compounds, [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dimethylamine group provides unique binding properties and reactivity compared to other amine derivatives .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.ClH/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHRSKRLFSCZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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